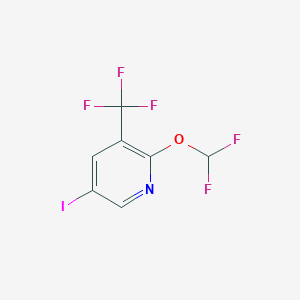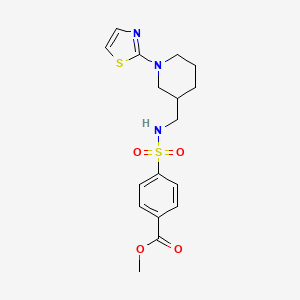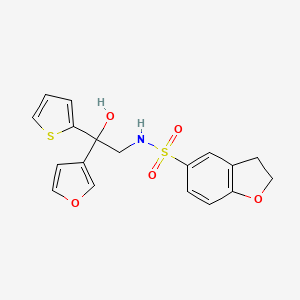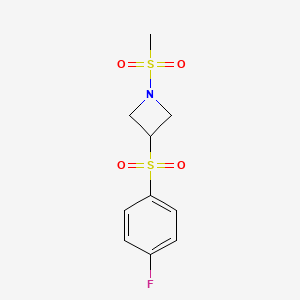
N-cyclopropyl-2,2,2-trifluoroethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,2,2-trifluoroethanimidamide, also known as CTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic amide that contains a trifluoromethyl group, which makes it a potential candidate for various biological applications.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2,2,2-trifluoroethanimidamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in the body. It has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, it has been shown to have catalytic properties, which can be useful in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2,2,2-trifluoroethanimidamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, it has been shown to have a broad range of biological activities, making it a versatile compound for use in various experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects are not fully known, which can make it difficult to use in vivo experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-2,2,2-trifluoroethanimidamide. One direction is to further explore its potential applications in the development of new antibiotics and antiviral drugs. Another direction is to study its potential use in the treatment of cancer, particularly in combination with other cancer treatments. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which can help to inform its use in future experiments. Finally, there is potential for the development of new catalysts based on the structure of this compound, which can have applications in organic synthesis.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. Its synthesis method is relatively simple, and it has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. However, its mechanism of action and potential toxicity are not fully understood, which can make it challenging to use in experiments. Nonetheless, there are several future directions for the study of this compound, which can lead to the development of new drugs and catalysts.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2,2,2-trifluoroethanimidamide involves the reaction of cyclopropylamine with 2,2,2-trifluoroacetaldehyde in the presence of a catalytic amount of hydrochloric acid. The reaction results in the formation of the cyclic amide, which can be purified by recrystallization. This method has been reported to yield high purity and good yields of the product.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,2,2-trifluoroethanimidamide has been studied extensively for its potential applications in various scientific areas. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
N'-cyclopropyl-2,2,2-trifluoroethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2/c6-5(7,8)4(9)10-3-1-2-3/h3H,1-2H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNBIXIVVHRDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

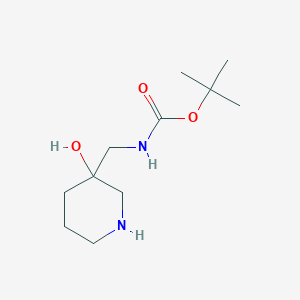
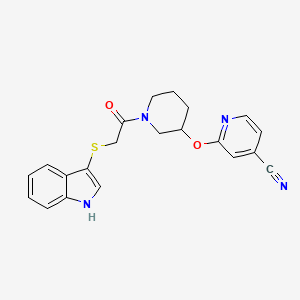
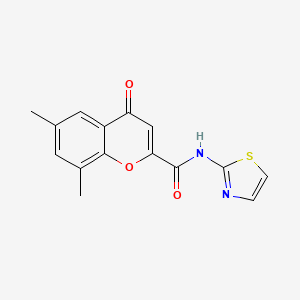
![2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621823.png)
![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2621824.png)


